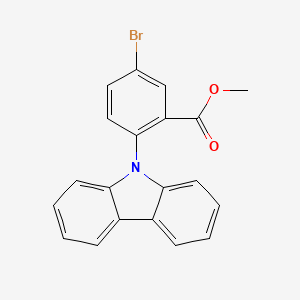
Methyl 5-bromo-2-carbazol-9-ylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-bromo-2-carbazol-9-ylbenzoate is a useful research compound. Its molecular formula is C20H14BrNO2 and its molecular weight is 380.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-bromo-2-carbazol-9-ylbenzoate is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a carbazole moiety and a bromine atom at the 5-position of the benzoate. The molecular formula is C16H14BrNO2, with a molecular weight of approximately 348.19 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations and applications in organic synthesis.
Synthesis
The synthesis of this compound typically involves several steps, including coupling reactions between appropriate carbazole derivatives and benzoic acid derivatives under specific conditions. Common reagents used in these reactions include palladium catalysts for coupling processes and sodium hydroxide for nucleophilic substitutions.
Biological Activity
Anticancer Properties
Research indicates that compounds containing carbazole moieties exhibit notable anticancer activity. This compound may possess similar bioactivity based on studies of structurally related compounds. For example, N-substituted carbazoles have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial Activity
Carbazole derivatives have also been reported to exhibit antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans at concentrations around 50 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of carbazole derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases .
Table 1: Biological Activities of Carbazole Derivatives
| Compound | Activity Type | Cell Line / Pathogen | IC50 / Zone of Inhibition |
|---|---|---|---|
| This compound | Anticancer | MCF-7 | TBD |
| N-substituted carbazoles | Antimicrobial | E. coli | Zone: 11.1–24.0 mm |
| N-substituted carbazoles | Antitumor | A549 | IC50: TBD |
| N-substituted carbazoles | Anti-inflammatory | Various models | TBD |
Note: TBD indicates that specific values for this compound are yet to be determined through experimental studies.
Preliminary studies suggest that this compound may interact with biological targets involved in cancer pathways, possibly through enzyme inhibition or receptor modulation. Further research is necessary to elucidate these interactions at the molecular level.
Properties
Molecular Formula |
C20H14BrNO2 |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
methyl 5-bromo-2-carbazol-9-ylbenzoate |
InChI |
InChI=1S/C20H14BrNO2/c1-24-20(23)16-12-13(21)10-11-19(16)22-17-8-4-2-6-14(17)15-7-3-5-9-18(15)22/h2-12H,1H3 |
InChI Key |
IFITZUSJLHDJRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















